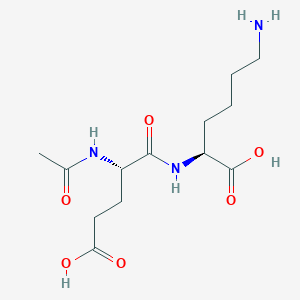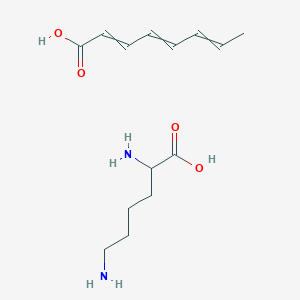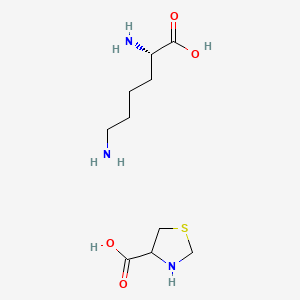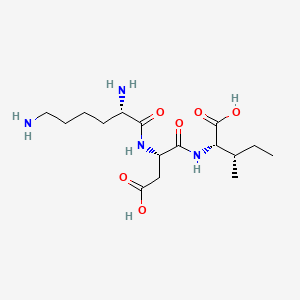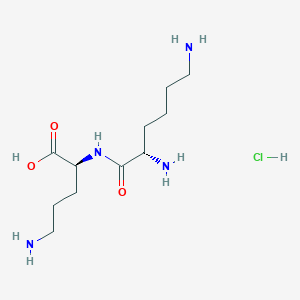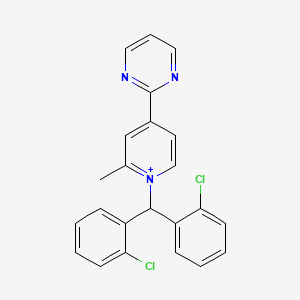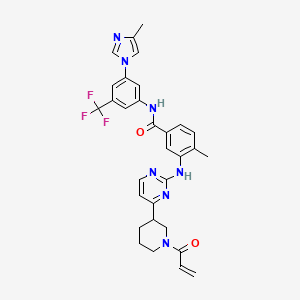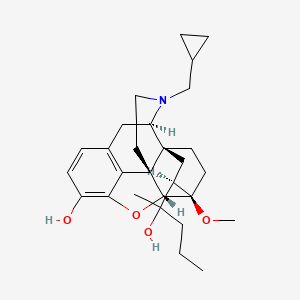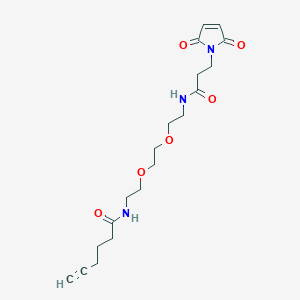
Mal-rp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is particularly valuable in the study of cellular processes involving redox-sensitive proteins, providing insights into the dynamic changes within live cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-rp involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its use as a probe. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific groups that allow it to interact with redox-sensitive proteins.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using industrial-grade reagents and solvents.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Mal-rp undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where it is reduced to its original form or other reduced states.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride are used to reduce this compound.
Substitution Reagents: Various nucleophiles can be used in substitution reactions to modify the functional groups on this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can restore the original compound or produce other reduced forms .
科学研究应用
Mal-rp has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a probe to study redox-sensitive reactions and processes.
Biology: In biological research, this compound is employed for live-cell imaging and labeling of redox-sensitive proteins, providing insights into cellular redox dynamics.
Medicine: this compound is used in medical research to study diseases and conditions associated with redox imbalances, such as cancer and neurodegenerative diseases.
作用机制
The mechanism of action of Mal-rp involves its interaction with redox-sensitive proteins. The compound binds to these proteins through specific functional groups, allowing it to label and image them in live cells. The molecular targets of this compound include various redox-sensitive proteins involved in cellular signaling and metabolic pathways .
相似化合物的比较
Mal-rp is unique in its ability to quantitatively label and image redox-sensitive proteins in live cells. Similar compounds include:
N-hydroxysuccinimide (NHS) Esters: These compounds also react with primary amine groups but may not have the same specificity for redox-sensitive proteins.
Fluorescent Probes: Other fluorescent probes can label proteins but may not be specific to redox-sensitive proteins.
Redox-Sensitive Dyes: These dyes can indicate redox changes but may not provide the same quantitative information as this compound.
This compound stands out due to its specificity and quantitative capabilities, making it a valuable tool in redox biology research.
属性
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZLKOTTXAESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
